Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of cisapride, a drug that acts as a potent gastrointestinal stimulant . The compound features a piperidine backbone, a common structural motif in medicinal chemistry, which is functionalized with amino and carboxylate groups in a cis configuration.
Synthesis Analysis
The synthesis of related piperidine derivatives has been extensively studied. For instance, the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid, which shares structural similarities with ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate, has been achieved from commercially available starting materials using palladium-catalyzed reactions and stereocontrolled reduction steps . Another related synthesis involves the preparation of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate for Cisapride, from 4-formylazetidin-2-one, demonstrating the versatility of piperidine synthesis strategies . A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, closely related to the compound of interest, has been accomplished starting from 1-methyl-1,2,3,6-tetrahydropyridine, showcasing an efficient formation of the desired cis-fused oxazolidinopiperidine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of a spin-labelling reagent based on a piperidine skeleton has been determined, providing insights into the conformation and bond lengths of such compounds . Although not directly related to ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate, these studies highlight the importance of molecular structure in the function of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. For instance, orthogonally protected trans- and cis-4-aminopipecolic acids have been synthesized from methyl cis-4-hydroxypiperidine-2-carboxylate, illustrating the reactivity of the piperidine ring and the possibility of obtaining different stereoisomers . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives demonstrates the reactivity of piperidine derivatives with various electrophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved techniques such as FT-IR, TGA, DTA, UV-Visible, and X-ray diffraction, which are also applicable to the analysis of ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate . These techniques help determine properties like melting points, solubility, and stability, which are critical for the compound's application in drug synthesis.
Scientific Research Applications
- Synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid
- Application Summary : This compound is used in the synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of cis-4-hydroxypipecolic acid .
- Methods : The methodology involves the highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones. The hydride reduction of the resulting 2-phospho-4-oxopiperidine proceeds with high diastereofacial preference using NaBH4 .
- Results : The cleavage of N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities, led to the target cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic acids .
-
Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine
- Application Summary : This compound is used in the synthesis of enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine .
- Methods : The synthesis involves a Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene .
- Results : The result is a large scale practical synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine .
-
Synthesis of Natural Alkaloids
- Application Summary : This compound is used in the synthesis of natural alkaloids .
- Methods : The method involves a stereoselective three-component Mannich-type reaction of 1,3-bis-trimethylsily enol ether .
- Results : The result is the synthesis of the bioactive natural alkaloids (+)-241D; ( )-241D and isosolenopsin A .
-
Synthesis of Piperidine Derivatives
- Application Summary : This compound is used in the synthesis of various piperidine derivatives .
- Methods : The methodology involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Building Polyfunctional Piperidines
- Application Summary : This compound is used in the building of polyfunctional piperidines .
- Methods : The method involves a stereoselective three-component Mannich reaction inspired by biosynthesis .
- Results : The result is the synthesis of the bioactive natural alkaloids (+)-241D; ( )-241D; isosolenopsin A and ( )-epimyrtine .
properties
IUPAC Name |
ethyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-4-3-6(9)7(11)5-10/h6-7,11H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTJWRDQBQQKIX-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232983 | |
Record name | Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate | |
CAS RN |
84100-53-8 | |
Record name | rel-Ethyl (3R,4S)-4-amino-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84100-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.